3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-thioxo-1,3-thiazolidin-4-one
Description
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a fused benzisothiazole ring system with a sulfonamide group (1,1-dioxido substitution) and a thioxo group at position 2 of the thiazolidinone core. This compound is structurally distinct due to its 1,2-benzisothiazol-3-ylamino substituent, which may enhance electronic interactions and bioactivity compared to simpler thiazolidinones .
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S3/c14-8-5-18-10(17)13(8)11-9-6-3-1-2-4-7(6)19(15,16)12-9/h1-4H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTLUGFAYUQECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with thiosemicarbazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes essential for microbial or cancer cell survival .
Comparison with Similar Compounds
Structural Features
The target compound’s unique 1,2-benzisothiazol-3-ylamino group differentiates it from other thiazolidinones, which typically feature aryl, alkyl, or heteroaromatic substituents. Key structural comparisons include:
The dioxido group in the target compound likely increases polarity and hydrogen-bonding capacity compared to non-sulfonamide analogs .
Physical Properties
Melting points and stability vary significantly based on substituents:
The target compound’s discontinued commercial status suggests challenges in synthesis or stability.
Biological Activity
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-thioxo-1,3-thiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 313.38 g/mol. It exhibits structural features characteristic of thiazolidinones and benzisothiazoles, which are known for their diverse biological activities.
Antibacterial Properties
Research indicates that derivatives of benzisothiazolones, including this compound, possess significant antibacterial activity. A study demonstrated that compounds with similar structures effectively inhibit bacterial growth by targeting specific metabolic pathways. The mechanism often involves the inhibition of cell wall synthesis or disruption of protein synthesis pathways .
Antifungal Activity
In addition to antibacterial properties, this compound shows promise as an antifungal agent. In vitro studies have reported that it exhibits activity against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit the growth of fungi at low concentrations, indicating its potential as a therapeutic agent in treating fungal infections .
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial and fungal survival.
- Disruption of Membrane Integrity : The compound may compromise the integrity of microbial membranes, leading to cell death.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead structure for developing new antibacterial agents .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties against Candida albicans. The compound demonstrated an MIC value of 25 µg/mL. This suggests that it could be effective in treating candidiasis and warrants further exploration in clinical settings .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
